1-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-ethyl amine
Overview
Description
1-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-ethyl amine is a heterocyclic compound that features a benzodioxepin ring fused with an ethyl amine group
Mechanism of Action
Target of Action
It is known that similar compounds have been used in the synthesis of heterocyclic schiff base ligands, which are often involved in binding to various biological targets .
Mode of Action
It has been suggested that similar compounds may interact with their targets through electron donating and electron withdrawing groups . This interaction can lead to changes in the target’s function, potentially influencing biological processes.
Biochemical Pathways
Similar compounds have been shown to have antioxidant, antimicrobial, and anti-inflammatory activities . These activities suggest that the compound may affect pathways related to oxidative stress, microbial growth, and inflammation.
Result of Action
Similar compounds have been shown to have significant antioxidant activity and excellent antimicrobial and anti-inflammatory activities . These effects suggest that the compound may protect cells from oxidative damage, inhibit the growth of microbes, and reduce inflammation.
Biochemical Analysis
Biochemical Properties
1-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-ethyl amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with transition metal complexes, forming stable compounds that exhibit antioxidant, antimicrobial, and anti-inflammatory activities . These interactions are crucial for its biological functions and potential therapeutic applications.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated its ability to affect the activity of enzymes involved in oxidative stress responses and inflammatory pathways . This compound’s impact on cellular processes makes it a potential candidate for therapeutic interventions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular functions. For example, its interaction with metal ions can enhance its antioxidant properties, thereby protecting cells from oxidative damage . Understanding these molecular mechanisms is essential for developing targeted therapies.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it maintains its biological activity over extended periods, making it suitable for in vitro and in vivo experiments
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits beneficial effects such as antioxidant and anti-inflammatory activities. At higher doses, it may cause toxic or adverse effects . Understanding the dosage-dependent effects is crucial for determining the therapeutic window and ensuring the compound’s safety in clinical applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, its interaction with oxidative stress-related enzymes can modulate the levels of reactive oxygen species and other metabolites . These metabolic interactions are vital for its biological functions and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for optimizing its delivery and efficacy in therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . These localization patterns are crucial for its biological functions and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-ethyl amine typically involves the condensation of 3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-amine with ethylamine. The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the reaction and improve yield. For instance, the condensation reaction can be performed in the presence of a base such as potassium carbonate (K₂CO₃) and a solvent like ethanol .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and high yield. The use of automated systems and reactors can help in maintaining the required reaction conditions and scaling up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-ethyl amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted amines or other derivatives.
Scientific Research Applications
1-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-ethyl amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and dyestuffs.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-1,5-benzodioxepin-7-amine: A precursor in the synthesis of 1-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-ethyl amine.
3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-ylmethanamine: Another derivative with similar structural features.
Uniqueness
This compound is unique due to its specific combination of a benzodioxepin ring and an ethyl amine group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-8(12)9-3-4-10-11(7-9)14-6-2-5-13-10/h3-4,7-8H,2,5-6,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKYATSWXTBXDHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OCCCO2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601206087 | |
Record name | 3,4-Dihydro-α-methyl-2H-1,5-benzodioxepin-7-methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601206087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
876709-21-6 | |
Record name | 3,4-Dihydro-α-methyl-2H-1,5-benzodioxepin-7-methanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=876709-21-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Dihydro-α-methyl-2H-1,5-benzodioxepin-7-methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601206087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.